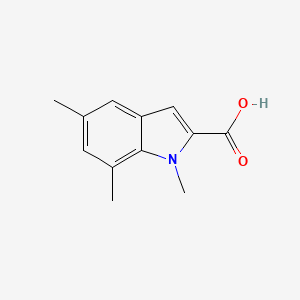

1,5,7-Trimethyl-1H-indole-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,5,7-Trimethyl-1H-indole-2-carboxylic acid, also known as Tricarballylic acid (TCA) is a versatile organic compound found in various plants and animals. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. TCA is an aromatic carboxylic acid with a molecular formula of C9H9NO2. It has a melting point of 145–147 °C and is soluble in water and organic solvents. TCA is an important building block in the synthesis of other compounds and is widely used in the pharmaceutical industry.

科学的研究の応用

Synthesis and Characterization

1,5,7-Trimethyl-1H-indole-2-carboxylic acid and its derivatives have been explored for various synthesis and characterization applications. Studies have demonstrated their utility in the formation of complex chemical structures and analysis using techniques like NMR spectroscopy, mass spectroscopy, and X-ray diffraction:

- Electropolymerization Studies : Indole derivatives like indole-5-carboxylic acid have been characterized during electropolymerization processes, revealing insights into molecular structure through NMR spectroscopy (Mackintosh, Mount, & Reed, 1994).

- Oligomerization and Molecular Docking : Studies on the reaction of indole derivatives with thiols have led to the formation of various compounds, such as 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid. These compounds have been analyzed for their molecular structure and potential interactions with target proteins (Mutulis et al., 2008).

- Synthesis and Biological Activity : The synthesis of indole-2-carboxylic acid derivatives has been explored for potential therapeutic applications, with compounds like 3-[N, N-Dialkylamine(oxo)acetyl]-1-propyl-1H-indole-2-carboxylic acids showing significant antibacterial and antifungal activities (Raju et al., 2015).

Chemical Properties and Reactions

The chemical properties of indole carboxylic acids have been studied extensively, focusing on their stability, reactivity, and potential for various chemical transformations:

- Stability and Reactivity : Indole-2-carboxylic acid and its derivatives have been noted for their stability under acid and oxidation conditions, with reactivity mainly at the 3-position. This property makes them useful as stable equivalents for various chemical syntheses (Murakami, 1987).

- Electrochemical Copolymerization : The electrochemical copolymerization of indole derivatives has been explored, revealing the formation of films containing cyclic trimers and linked trimer units. This provides valuable insights into the potential applications in polymer chemistry (Mackintosh, Wright, Langridge-Smith, & Mount, 1996).

Photoreversible and Fluorescent Properties

Some derivatives of indole carboxylic acids have been investigated for their unique photoreversible and fluorescent properties, offering potential applications in photochemistry and material science:

- Reverse Photochromism : Derivatives like 1,3,3-trimethylspiro[indoline-2,2′-benzopyran]-8′-carboxylic acid have shown reverse photochromism in polar solvents, which could be useful in developing photoreversible materials (Shimizu, Kokado, & Inoue, 1969).

- Fluorescent Diarylindoles : The palladium-catalyzed direct and decarboxylative arylations of carboxyindoles have been used to synthesize fluorescent 2,3-diarylindoles, indicating potential applications in the development of high-efficiency blue emitters (Miyasaka et al., 2009).

作用機序

Target of Action

Indole derivatives, such as 1,5,7-Trimethyl-1H-indole-2-carboxylic acid, are known to interact with multiple receptors in the body . These compounds have been found to bind with high affinity to these targets, which can lead to various biological effects .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . These interactions can result in a variety of effects, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have been found to have antiviral activity, potentially affecting the life cycle of viruses . Other indole derivatives have shown anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

特性

IUPAC Name |

1,5,7-trimethylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-4-8(2)11-9(5-7)6-10(12(14)15)13(11)3/h4-6H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHPIWGRRHIJFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(N2C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((4-isopropylphenyl)sulfonyl)-8-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B3015490.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B3015492.png)

![2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B3015493.png)

![3,6-dichloro-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B3015500.png)

![7-ethoxy-3-[5-(2-furanyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1H-quinolin-2-one](/img/structure/B3015507.png)

![6-(butylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3015508.png)